molecular formula C16H21N5O B2888748 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea CAS No. 1788543-14-5

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea

Cat. No.: B2888748
CAS No.: 1788543-14-5
M. Wt: 299.378
InChI Key: ZBZWLFFWZOBKJX-UHFFFAOYSA-N
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Description

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring, a methyl group, and an ethylphenyl group attached to a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a dimethylamine reacts with a halogenated pyrimidine intermediate.

    Attachment of the Methyl Group: The methyl group is introduced through alkylation, using a methylating agent such as methyl iodide.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea can be compared with other similar compounds, such as:

    1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-methylphenyl)urea: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-chlorophenyl)urea:

    1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea: The fluorine atom imparts unique properties, such as increased stability and altered biological activity.

Properties

IUPAC Name

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-4-12-7-5-6-8-14(12)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZWLFFWZOBKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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